![molecular formula C14H12N2 B1517345 2-Benzylimidazo[1,2-a]pyridine CAS No. 889813-26-7](/img/structure/B1517345.png)

2-Benzylimidazo[1,2-a]pyridine

Vue d'ensemble

Description

2-Benzylimidazo[1,2-a]pyridine is a type of imidazo[1,2-a]pyridine . Imidazo[1,2-a]pyridines are important fused bicyclic 5–6 heterocycles recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They are also useful in material science because of their structural character .

Synthesis Analysis

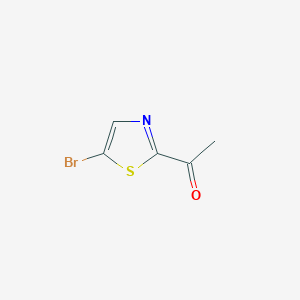

The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A CuI-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones has been reported . This reaction is compatible with a broad range of functional groups and also enables the formation of alkenyl-substituted imidazoheterocycles by using unsaturated ketones as substrates .

Chemical Reactions Analysis

Imidazo[1,2-a]pyridines have been functionalized through various radical reactions . These reactions have been facilitated by transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Physical And Chemical Properties Analysis

2-Benzylimidazo[1,2-a]pyridine is highly crystalline . More specific physical and chemical properties were not found in the search results.

Applications De Recherche Scientifique

Catalysis and Synthesis

2-Benzylimidazo[1,2-a]pyridine and related compounds have been extensively used in catalytic processes. For instance, rhodium-catalyzed annulations between 2-arylimidazo[1,2-a]pyridines and alkynes have been developed, leading to the formation of pyrido[1,2-a]benzimidazole derivatives. This method is significant as it constructs complex molecular structures, including the ring C in pyrido[1,2-a]benzimidazole and the naphthalene framework, in a consecutive manner, offering a potential pathway for synthesizing these structures (Peng et al., 2015). Similarly, Ru(II) catalysis has been employed for the annulation of 2-arylimidazo[1,2-a]pyridines with maleimides, leading to the synthesis of benzo[e]pyrido[1′,2′:1,2]imidazo[4,5-g]isoindole derivatives, which are of pharmaceutical relevance (Chary et al., 2021).

Green Chemistry and Sustainable Synthesis

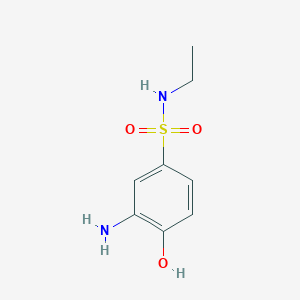

In the realm of green chemistry, 2-arylimidazo[1,2-a]pyridine derivatives have been synthesized in aqueous media using iodine as a catalyst. This environmentally sustainable approach highlights the importance of water as a "green" medium and the use of inexpensive catalysts. Such methods are crucial for large-scale synthesis of compounds like zolimidine (Bhutia et al., 2020).

Potential in Anticancer Research

2-Benzylimidazo[1,2-a]pyridine derivatives have shown potential in anticancer research. Zn(II) complexes bearing benzimidazole-based derivatives have demonstrated significant biological activities against various human cancer cell lines. The anticancer properties of these compounds, particularly their interactions with DNA and their ability to induce apoptosis, are notable areas of research (Zhao et al., 2015).

Pharmaceutical Applications

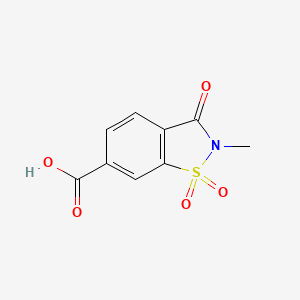

Various derivatives of 2-Benzylimidazo[1,2-a]pyridine have been synthesized for their potential pharmaceutical applications. For example, the synthesis of maleimide-fused benzocarbazoles and imidazo[1,2-a]pyridines through rhodium-catalyzed oxidative [4 + 2] annulation presents a method for producing bioactive agents efficiently (Li et al., 2020).

Novel Synthesis Methods

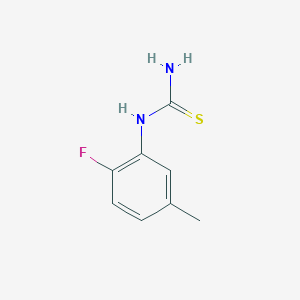

Recent research has also focused on developing novel synthesis methods for 2-Benzylimidazo[1,2-a]pyridine derivatives. An example is the palladium-catalyzed direct arylation of 2-arylimidazo[1,2-a]pyridines with o-dihaloarenes via double C–H activation, which results in the formation of benzo[a]imidazo[5,1,2-cd]indolizine derivatives (Wang et al., 2015).

Safety And Hazards

Orientations Futures

Imidazo[1,2-a]pyridines have been recognized as a valuable scaffold in organic synthesis and pharmaceutical chemistry . The direct functionalization of this scaffold is considered an efficient strategy for the construction of imidazo[1,2-a]pyridine derivatives . This suggests potential future directions in the development of new synthesis methods and applications in medicinal chemistry.

Propriétés

IUPAC Name |

2-benzylimidazo[1,2-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2/c1-2-6-12(7-3-1)10-13-11-16-9-5-4-8-14(16)15-13/h1-9,11H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOYDQUIVNHEZFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CN3C=CC=CC3=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzylimidazo[1,2-a]pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.